

ANEB-001 off-target effects and potential side effects

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Compound of Interest

Compound Name: ANEB-001

Cat. No.: B10832971

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ANEB-001 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with information on **ANEB-001**, focusing on its mechanism of action, potential off-target effects, and observed side effects based on available clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ANEB-001**?

ANEB-001 is a competitive antagonist of the human cannabinoid receptor type 1 (CB1).[1][2] In cases of acute cannabinoid intoxication (ACI), psychoactive cannabinoids like delta-9-tetrahydrocannabinol (THC) agonize the CB1 receptor, leading to the characteristic symptoms of a "high." **ANEB-001** has a high affinity for the CB1 receptor and works by displacing THC, thereby blocking its effects and reversing the symptoms of intoxication.[2][3]

Q2: What are the known off-target effects of **ANEB-001**?

Currently, publicly available data from clinical trials do not detail specific off-target effects of **ANEB-001**. Preclinical studies on off-target binding are a standard part of drug development but are not always publicly disclosed. The primary mechanism of **ANEB-001** is its competitive antagonism of the CB1 receptor.[1][2]

Q3: What are the potential side effects associated with **ANEB-001**?

Based on Phase 2 clinical trial data, **ANEB-001** has been generally well-tolerated.[1][4] The majority of adverse events reported were mild and transient.[5][6]

The most frequently noted side effects are nausea and vomiting, which appeared to be more common at higher doses of **ANEB-001**. [7][8] In one instance, a subject receiving a 50 mg dose of **ANEB-001** experienced moderate nausea and vomiting. [5][6] Another case of moderate nausea/vomiting was observed in a subject who received a 10 mg dose of **ANEB-001** following a challenge with 21 mg or 30 mg of THC. [1][9]

It is worth noting that in the clinical trials, some symptoms typically associated with cannabinoid use, such as dizziness and euphoria, were reported more frequently in the placebo group than in the **ANEB-001** group. [1]

Q4: Have any psychiatric side effects been observed with **ANEB-001**?

Concerns have been raised about the potential for psychiatric side effects with CB1 receptor antagonists, given the history of the drug Rimonabant, which was withdrawn from the market due to an increased risk of depression and suicidal ideation. [10] However, in the Phase 2 clinical trials for **ANEB-001**, no clinically meaningful changes in mood were observed. [7][8]

Troubleshooting Experimental Issues

Issue 1: Unexpected subject symptoms after **ANEB-001** administration in a preclinical model.

- Possible Cause: While **ANEB-001** is a CB1 antagonist, it is essential to consider the physiological role of the endocannabinoid system in your experimental model. The endocannabinoid system is involved in regulating various physiological processes, and its blockade could lead to unexpected phenotypes.
- Troubleshooting Steps:
 - Review Baseline Physiology: Carefully review the known physiological functions regulated by the CB1 receptor in your specific animal model and tissue of interest.
 - Dose-Response Analysis: If not already done, perform a dose-response study to determine the minimal effective dose of **ANEB-001** for your experimental endpoint. This can help minimize any potential on-target effects that are not the focus of your study.

- Control Groups: Ensure you have appropriate control groups, including a vehicle-only control and potentially a positive control with a known CB1 agonist, to properly attribute the observed effects to the action of **ANEB-001**.

Issue 2: Variability in the efficacy of **ANEB-001** in reversing THC-induced effects.

- Possible Cause: The pharmacokinetics of both THC and **ANEB-001** can be influenced by various factors. For instance, administration of THC after a high-fat meal has been shown to delay its absorption and blunt its effects.^[1]
- Troubleshooting Steps:
 - Standardize Administration Protocol: Ensure a consistent and standardized protocol for the administration of both THC and **ANEB-001**, including factors like the fed/fasted state of the subjects.
 - Pharmacokinetic Analysis: If feasible within your experimental setup, conduct pharmacokinetic analysis to measure the plasma concentrations of both **ANEB-001** and THC to correlate with the observed pharmacodynamic effects.
 - Timing of Administration: The timing of **ANEB-001** administration relative to the THC challenge is critical. The Phase 2 trial demonstrated efficacy when **ANEB-001** was given one hour after the THC challenge.^[1] Varying this timing will likely impact the observed efficacy.

Data from Clinical Trials

Summary of **ANEB-001** Efficacy from Phase 2 Clinical Trial

Outcome Measure	ANEB-001 Dose	THC Challenge Dose	Result	p-value
VAS "Feeling High"	10 mg	30 mg	Statistically significant reduction	<0.0001[1][4]
VAS "Feeling High"	50 mg & 100 mg	10.5 mg	Statistically significant reduction	<0.0001[5]
VAS "Alertness"	10 mg	30 mg	Statistically significant improvement	0.0042[1]
Body Sway	10 mg	30 mg	Statistically significant reduction	0.0196[1]
Heart Rate	10 mg	21 mg & 30 mg (pooled)	Statistically significant reduction	0.0125[1]

Reported Adverse Events in Phase 2 Clinical Trial

Adverse Event	ANEB-001 Dose	THC Challenge Dose	Severity	Frequency/Incidence
Nausea and Vomiting	50 mg	10.5 mg	Moderate	One subject[5][6]
Nausea and Vomiting	10 mg	21 mg or 30 mg	Moderate	One case[1][9]
Nausea and Vomiting	High doses	Not specified	Not specified	Occurred more frequently[7][8]
Other Adverse Events	Not specified	Not specified	Mild and transient	Not specified[5][6]

Methodologies and Visualizations

Experimental Protocol: Phase 2 Clinical Trial Overview

The Phase 2 clinical trial of **ANEB-001** was a randomized, double-blind, placebo-controlled study conducted in healthy adult volunteers in the Netherlands.[1][7]

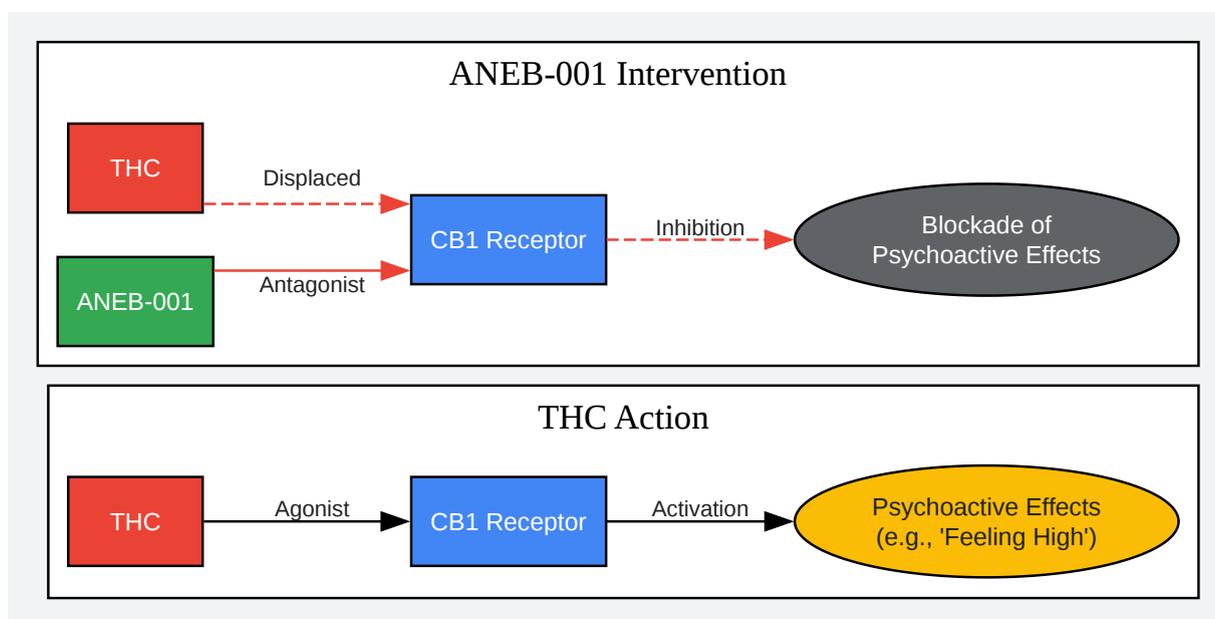
Study Design:

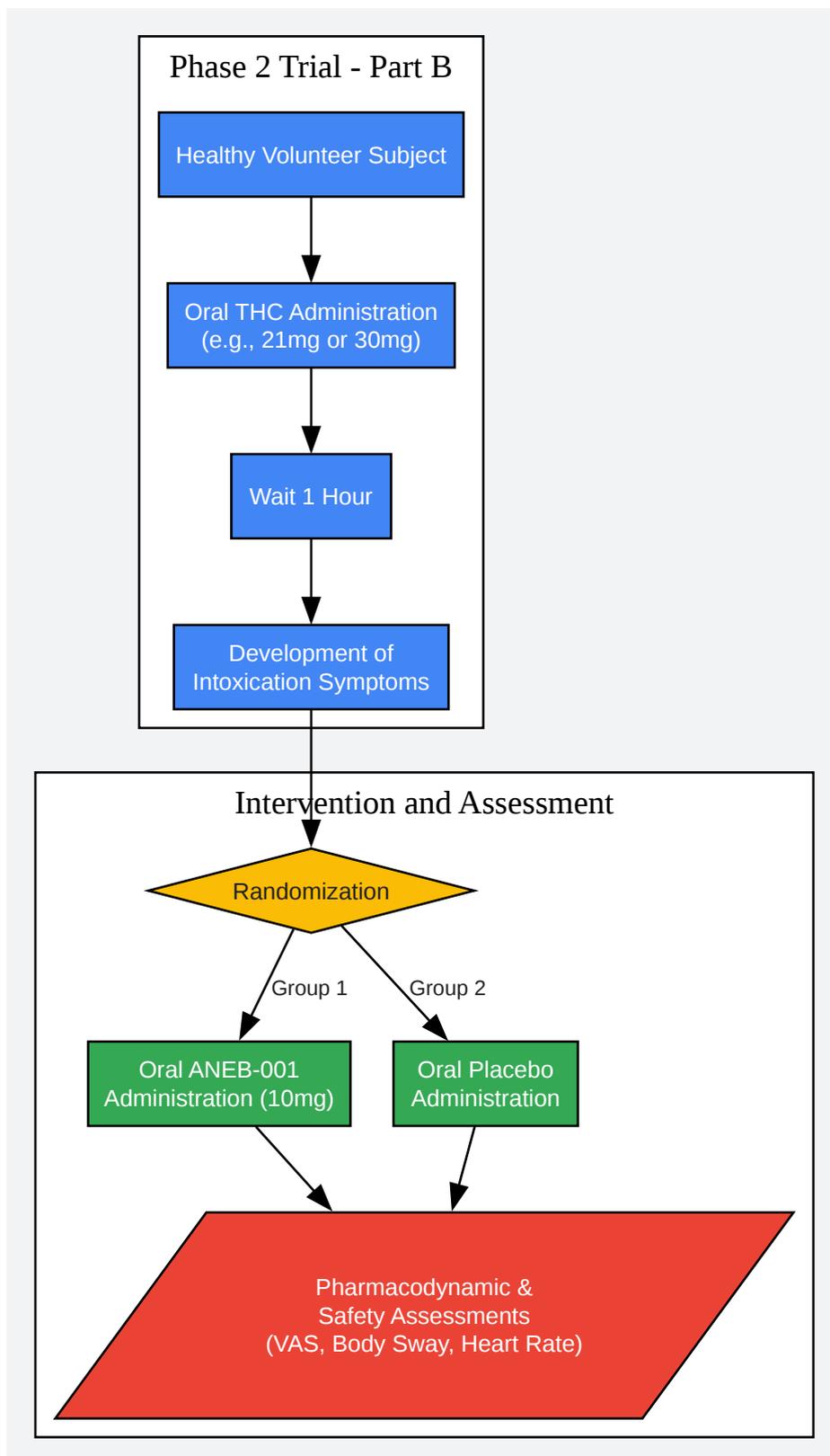
- Part A: Subjects were co-administered a 10.5 mg oral dose of THC with either 50 mg or 100 mg of **ANEB-001**, or a placebo.[7]
- Part B: This part of the study had an adaptive design with multiple cohorts. Subjects were challenged with higher oral doses of THC (e.g., 21 mg and 30 mg).[1][7] **ANEB-001** (e.g., 10 mg) or a placebo was administered one hour after the THC challenge to evaluate its ability to reverse existing symptoms of intoxication.[1]
- Part C: An open-label extension investigated higher THC challenge doses (40 mg and 60 mg) with **ANEB-001** (10 mg and 20 mg, respectively).[2]

Key Assessments:

- Pharmacodynamic Outcomes:
 - Visual Analog Scales (VAS): Subjects rated their subjective feelings of being "high" and their level of "alertness." [1][7]
 - Body Sway: An objective measure of postural stability.[1][7]
 - Heart Rate: Monitored as a physiological indicator of THC's effects.[1][7]
- Safety Assessments: Continuous observation for 24 hours post-dosing and a follow-up visit 7 to 14 days after treatment.[1]

Signaling Pathway and Experimental Workflow





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